1,3-Difluoro-2-(methanesulfonyl)benzene is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately . This compound features a benzene ring substituted with two fluorine atoms and a methanesulfonyl group, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. It is classified as an organofluorine compound and a sulfonamide derivative.
The synthesis of 1,3-difluoro-2-(methanesulfonyl)benzene can be achieved through several methods:
The reaction mechanism often involves nucleophilic substitution where the base facilitates the attack on the electrophilic sulfur atom of methanesulfonyl chloride, resulting in the formation of 1,3-difluoro-2-(methanesulfonyl)benzene.
The molecular structure of 1,3-difluoro-2-(methanesulfonyl)benzene can be represented by its canonical SMILES notation: CS(=O)(=O)C1=C(C=CC=C1F)F. The structure features:
1,3-Difluoro-2-(methanesulfonyl)benzene can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1,3-difluoro-2-(methanesulfonyl)benzene involves its reactivity due to the presence of fluorine atoms and the methanesulfonyl group. These functional groups can interact with various molecular targets, influencing both chemical reactivity and biological interactions. The specific pathways depend on the context in which the compound is used—whether in synthetic organic chemistry or biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| CAS Number | 652171-14-7 |
| InChI Key | JAMWUKHJLKFDAU-UHFFFAOYSA-N |
| Solubility | Soluble in organic solvents |
These properties suggest that 1,3-difluoro-2-(methanesulfonyl)benzene has distinct characteristics that make it suitable for specific applications in research and industry.
1,3-Difluoro-2-(methanesulfonyl)benzene has several significant applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: